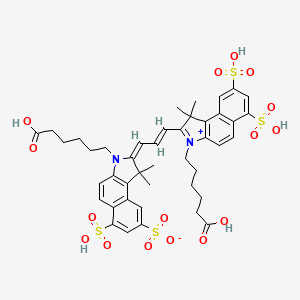
Cy3.5diacid(tetraso3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3.5 diacid(tetra so3) is a derivative of the cyanine dye family, specifically known for its red fluorescence. This compound is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. The compound’s structure includes four sulfonic acid groups, which enhance its water solubility and make it suitable for biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5 diacid(tetra so3) typically involves the reaction of a cyanine dye precursor with sulfonating agents. The process includes:
Starting Material: A cyanine dye precursor.
Sulfonation: The precursor undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid.
Purification: The product is purified through techniques like recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of Cy3.5 diacid(tetra so3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of the cyanine dye precursor are sulfonated in reactors.
Continuous Purification: Industrial-scale purification methods, such as continuous chromatography, are employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cy3.5 diacid(tetra so3) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The dye can undergo redox reactions, altering its photophysical properties.
Conjugation Reactions: The compound can form conjugates with biomolecules like proteins and nucleic acids.
Common Reagents and Conditions
Nucleophiles: Amines and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents.
Reducing Agents: Sodium borohydride and other reducing agents.
Major Products
The major products formed from these reactions include various conjugates of Cy3.5 diacid(tetra so3) with biomolecules, which are used in fluorescence labeling and imaging applications.
Applications De Recherche Scientifique
Cy3.5 diacid(tetra so3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.
Industry: Applied in the development of fluorescent sensors and dyes for various industrial applications.
Mécanisme D'action
The mechanism by which Cy3.5 diacid(tetra so3) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at a longer wavelength, a process known as fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets include proteins, nucleic acids, and other biomolecules, where the dye binds and provides a fluorescent signal.
Comparaison Avec Des Composés Similaires
Similar Compounds
Texas Red: Another red fluorescent dye with similar applications.
Alexa Fluor 594: Known for its high fluorescence quantum yield and photostability.
BODIPY TR: A red fluorescent dye with unique photophysical properties.
DyLight 594: Used in various fluorescence-based applications.
Uniqueness
Cy3.5 diacid(tetra so3) stands out due to its enhanced water solubility provided by the sulfonic acid groups, making it particularly suitable for biological applications. Its high photostability and fluorescence quantum yield also make it a preferred choice for long-term imaging studies.
Propriétés
Formule moléculaire |
C43H48N2O16S4 |
|---|---|
Poids moléculaire |
977.1 g/mol |
Nom IUPAC |
(2E)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) |
Clé InChI |
MPIZBSSZSYIAPP-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
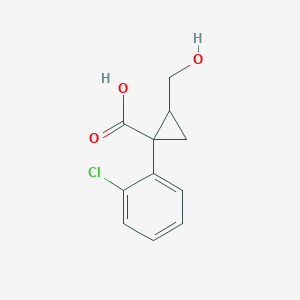
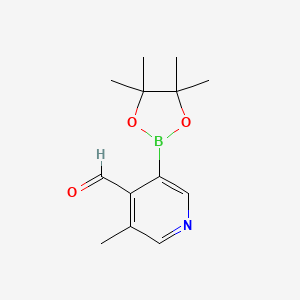
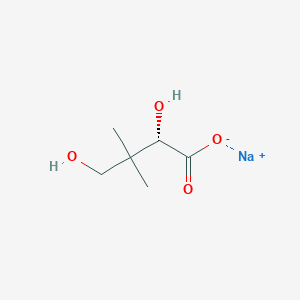
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
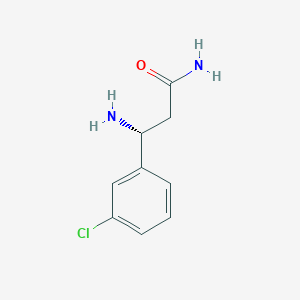
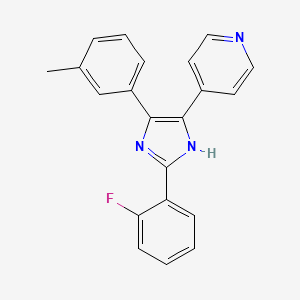
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)

